molecular formula C14H11ClF2N2O2S B5267049 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE

Cat. No.: B5267049
M. Wt: 344.8 g/mol
InChI Key: MYRNNXXPXJQRRZ-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridin-2-ylsulfanyl group through an acetamide linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Chlorodifluoromethoxy Phenyl Intermediate:

    Synthesis of the Pyridin-2-ylsulfanyl Intermediate:

    Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: The chlorodifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups replacing the chlorodifluoromethoxy group.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

  • N-(3-CHLORO-4-METHYL-PHENYL)-2-(PYRIDIN-2-YLSULFANYL)-ACETAMIDE
  • N-(4-CHLORO-3-NITRO-PHENYL)-2-(PYRIDIN-2-YLSULFANYL)-ACETAMIDE
  • N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide

Comparison: N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specialized applications.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2N2O2S/c15-14(16,17)21-11-6-4-10(5-7-11)19-12(20)9-22-13-3-1-2-8-18-13/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRNNXXPXJQRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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